6,7-Difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
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Overview
Description
6,7-Difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms at the 6 and 7 positions and a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated aniline derivative with a suitable carbonyl compound, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
6,7-Difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene: Another fluorinated heterocyclic compound with different structural features.
1H-Cyclopropa[a]naphthalene: A compound with a similar ring system but different substituents.
4,7-Ethanoisobenzofuran-1,3-dione: A related compound with a different core structure.
Uniqueness
6,7-Difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is unique due to its specific fluorination pattern and the presence of the benzoxazole ring
Properties
Molecular Formula |
C7H9F2NO2 |
---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
6,7-difluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H9F2NO2/c8-4-2-1-3-6(5(4)9)12-10-7(3)11/h3-6H,1-2H2,(H,10,11) |
InChI Key |
ROSLEXATLYDTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C2C1C(=O)NO2)F)F |
Origin of Product |
United States |
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